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Compound of Interest

Compound Name: 2-Acetamido-5-aminopyridine

Cat. No.: B1225344

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-aminopyridine is a pyridine derivative of significant interest in medicinal
chemistry and drug development due to its structural motifs, which are present in various
biologically active compounds. A thorough understanding of its spectral characteristics is
paramount for its identification, purity assessment, and the elucidation of its role in various
chemical and biological processes. This technical guide provides a comprehensive overview of
the spectral data for 2-Acetamido-5-aminopyridine, including detailed experimental protocols
and data interpretation. While experimental data for this specific molecule is not widely
available in public databases, this guide synthesizes known information and provides data from
closely related analogs to offer a robust analytical framework.

Physicochemical Properties
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Property Value Source

Molecular Formula C7H9oNs0 --INVALID-LINK--

Molecular Weight 151.17 g/mol --INVALID-LINK--
N-(5-amino-2-

IUPAC Name o _ --INVALID-LINK--
pyridinyl)acetamide

CAS Number 29958-14-3 --INVALID-LINK--

Melting Point 154-158 °C --INVALID-LINK--

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and
characterization of 2-Acetamido-5-aminopyridine. The following sections detail the expected
spectral data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds.

1H NMR (Proton NMR) Spectroscopy

The H NMR spectrum of 2-Acetamido-5-aminopyridine is expected to show distinct signals
for the aromatic protons, the amine protons, and the acetyl methyl protons. The chemical shifts
are influenced by the electronic effects of the amino and acetamido groups on the pyridine ring.

Note:Experimentally obtained, quantitative *H NMR data for 2-Acetamido-5-aminopyridine is
not readily available in the searched databases. The following table provides predicted
chemical shift ranges based on the analysis of similar compounds such as 2-aminopyridine and
2-acetamidopyridine.
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Predicted Chemical

Coupling Constant

Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)

H-3 7.0-75 Doublet of doublets J(H3-H4), J(H3-H6)
H-4 6.5-7.0 Doublet of doublets J(H4-H3), J(H4-H6)
H-6 7.8-8.2 Doublet J(H6-H4), J(HB6-H3)
-NH:z 35-5.0 Broad singlet

-NH (amide) 8.0-95 Singlet

-CHs (acetyl) 20-23 Singlet

13C NMR (Carbon-13 NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Note:Specific, experimentally verified 3C NMR peak assignments for 2-Acetamido-5-

aminopyridine are not available in the public domain. The data presented below is based on

computational predictions and data from analogous structures.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-2 150 - 155
C-3 110 - 115
C-4 120 - 125
C-5 135 - 140
C-6 145 - 150
C=0 (amide) 168 - 172
-CHs (acetyl) 23-27

Vibrational Spectroscopy (FT-IR)
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Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present
in a molecule. A study by Yildiz et al. (2015) has reported the experimental and computational
FT-IR and FT-Raman spectra of 2-Acetamido-5-aminopyridine.

Wavenumber (cm—?) Vibrational Mode

3400 - 3200 N-H stretching (amine and amide)
3100 - 3000 C-H stretching (aromatic)

1660 - 1690 C=0 stretching (amide I)

1600 - 1450 C=C and C=N stretching (pyridine ring)
1550 - 1510 N-H bending (amide II)

1300 - 1200 C-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Note:A detailed experimental mass spectrum for 2-Acetamido-5-aminopyridine was not
found. The expected fragmentation patterns are based on the general fragmentation of amides
and pyridine derivatives.

m/z Proposed Fragment
151 [M]* (Molecular ion)
136 [M - CHs]*

109 [M - CH2=C=0]*

93 [M - CHsCONH]*

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
The electronic absorption spectrum of 2-Acetamido-5-aminopyridine has been recorded in
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methanol.

Note:The specific absorption maxima (A_max) values are reported in the full text of the Yildiz et
al. (2015) paper, which was not accessible for this review. Based on the structure, absorption
bands in the UV region, likely between 250-350 nm, are expected due to it - m*and n - 1*
transitions of the pyridine ring and the conjugated system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of 2-Acetamido-5-aminopyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry NMR tube.

o For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be
added.

Data Acquisition (*H and 3C NMR):
 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64.

o Relaxation delay: 1-5 s.

o Acquisition time: 2-4 s.

e 1B3C NMR Parameters:
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o Pulse sequence: Proton-decoupled pulse experiment.
o Number of scans: 1024 or more, depending on concentration.

o Relaxation delay: 2-5 s.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 2-Acetamido-5-aminopyridine with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Place the mixture in a pellet die and apply pressure to form a transparent pellet.
Data Acquisition:
¢ Instrument: A Fourier-transform infrared spectrometer.

e Parameters:

[¢]

Scan range: 4000-400 cm™1.

Resolution: 4 cm~—1.

[e]

Number of scans: 16-32.

(¢]

[¢]

A background spectrum of a blank KBr pellet should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Preparation:

e Dissolve a small amount of 2-Acetamido-5-aminopyridine in a volatile organic solvent

(e.g., methanol, acetonitrile).

o The final concentration should be in the range of 1-10 pg/mL.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1225344?utm_src=pdf-body
https://www.benchchem.com/product/b1225344?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Acquisition:
e Instrument: A mass spectrometer with an electron ionization source.
e Parameters:

o lonization energy: 70 eV.

o Mass range: m/z 40-400.

o Inlet system: Direct infusion or via gas chromatography.

UV-Visible Spectroscopy

Sample Preparation:

o Prepare a stock solution of 2-Acetamido-5-aminopyridine in a UV-grade solvent (e.g.,

methanol, ethanol).

o Perform serial dilutions to obtain a concentration that gives an absorbance reading between
0.1 and 1.0.

Data Acquisition:
e Instrument: A UV-Visible spectrophotometer.
o Parameters:

o Scan range: 200-800 nm.

o A baseline correction should be performed using a cuvette containing the pure solvent.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral
data for 2-Acetamido-5-aminopyridine.
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Spectral Data Analysis Workflow for 2-Acetamido-5-aminopyridine

Sample Preparation
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'

Purity Assessment (TLC, HPLC)

lData Acquisitiori

NMR (1H, 13C) FT-IR Mass Spectrometry UV-Vis
l Déta Analysis & Intelpretation
Structure Elucidation Functional Group 1D Molecular Weight & Fragmentation Electronic Transitions

Conclusion

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectral characterization of 2-Acetamido-5-aminopyridine.

Conclusion

This technical guide provides a framework for the spectral analysis of 2-Acetamido-5-
aminopyridine. While complete experimental datasets are not universally available, the
provided information, based on established spectroscopic principles and data from analogous
compounds, serves as a valuable resource for researchers in the field. The detailed
experimental protocols offer practical guidance for obtaining high-quality spectral data, which is
crucial for the unambiguous structural confirmation and further development of this and related
compounds.
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 To cite this document: BenchChem. [Spectral Data Analysis of 2-Acetamido-5-aminopyridine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1225344+#spectral-data-for-2-acetamido-5-
aminopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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